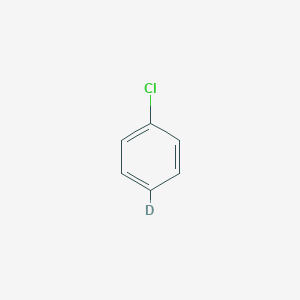

Chlorobenzene-4-d1

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for Chlorobenzene-4-d1

An In-depth Technical Guide to the Synthesis of Chlorobenzene-4-d1

Abstract

This compound (4-deuterochlorobenzene) is a valuable isotopically labeled compound, indispensable as an internal standard for mass spectrometry, a tracer in metabolic and environmental fate studies, and a mechanistic probe in physical organic chemistry. The strategic placement of a single deuterium atom at the para position demands synthetic routes that offer high regioselectivity and isotopic enrichment. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, tailored for researchers and drug development professionals. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and compare the strategic advantages of each approach, grounding our discussion in authoritative chemical literature.

Introduction: The Significance of Site-Specific Isotopic Labeling

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (²H or D), introduces a subtle yet powerful change in a molecule's properties. This modification, particularly the strengthening of the Carbon-Deuterium (C-D) bond relative to the Carbon-Hydrogen (C-H) bond, gives rise to the kinetic isotope effect (KIE), which can alter metabolic pathways of parent compounds.[1] For analytical purposes, the mass shift of +1 amu provides a clear signature in mass spectrometry, making deuterated analogues like this compound ideal internal standards for quantitative analysis of their protio-counterparts.[2][3]

Chlorobenzene itself is a widely used industrial solvent and a precursor in the synthesis of numerous commodities, including herbicides, dyestuffs, and pharmaceuticals.[4][5][6] Consequently, monitoring its environmental presence and metabolic fate is of significant interest. This compound serves as a critical tool in these investigations, allowing for precise tracking and quantification without interfering with the chemistry of the system under study.

This guide explores the most effective and practical methodologies for the targeted synthesis of this compound, focusing on the Sandmeyer and Grignard reaction pathways, while also considering the challenges of direct electrophilic deuteration.

Pathway I: Modified Sandmeyer Reaction via 4-Chloroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[7][8] For the synthesis of this compound, this pathway is adapted to achieve a reductive de-diazoniation using a deuterium source. The primary advantage of this route is its unambiguous regioselectivity, as the starting material, 4-chloroaniline, predefines the final position of the deuterium label.

Mechanistic Rationale

The synthesis begins with the diazotization of 4-chloroaniline. In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which then reacts with the amine to form a stable 4-chlorobenzenediazonium salt.[9][10] The N₂⁺ group is an excellent leaving group.

The crucial step is the reductive quenching of this diazonium salt. Instead of a typical Sandmeyer reaction with a copper(I) halide, a deuterium donor is used to replace the diazonium group. Hypophosphorous acid (H₃PO₂) in deuterated water (D₂O) is an effective reagent for this transformation. The reaction proceeds via a radical mechanism, where the diazonium salt is reduced, liberating N₂ gas and forming an aryl radical. This radical then abstracts a deuterium atom from the deuterated solvent or reagent to yield the final product.

Visualizing the Sandmeyer Pathway

Caption: Modified Sandmeyer reaction for this compound synthesis.

Detailed Experimental Protocol

Materials:

-

4-Chloroaniline

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Sodium nitrite (NaNO₂)

-

Hypophosphorous acid (H₃PO₂, 50 wt. % in H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloroaniline (1.0 eq) in D₂O. Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add deuterated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of D₂O. Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[9]

-

Reductive Deuteration: In a separate flask, cool a solution of hypophosphorous acid (2.0 eq) in D₂O. Slowly add the prepared diazonium salt solution to the hypophosphorous acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature. Nitrogen gas evolution will be observed. The mixture is typically stirred for 1-2 hours at room temperature, then gently warmed (ca. 40-50 °C) to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Pathway II: Grignard Reaction and Deuterolysis

An alternative and highly effective strategy involves the formation of an organometallic intermediate—a Grignard reagent—followed by quenching with a deuterium source.[11] This method's success hinges on the careful selection of the starting material to ensure the Grignard reagent forms at the desired position.

Mechanistic Rationale and Strategic Choices

The synthesis of a Grignard reagent from chlorobenzene is notoriously difficult to initiate.[12] A more practical approach is to start with a more reactive aryl halide, such as 1-bromo-4-chlorobenzene. The carbon-bromine bond is weaker and more polarized than the carbon-chlorine bond, allowing for selective reaction with magnesium metal to form 4-chlorophenylmagnesium bromide.

Once the Grignard reagent is formed, it acts as a potent carbanion. The final step is a simple acid-base reaction where the Grignard reagent is quenched with a deuterium source, most commonly D₂O.[11][13] The strongly basic carbon atom readily abstracts a deuterium atom from D₂O to form the C-D bond, yielding the desired product with high isotopic incorporation. The primary challenge in this pathway is ensuring completely anhydrous conditions, as any trace of H₂O will quench the Grignard reagent and lead to the formation of unlabeled chlorobenzene.

Visualizing the Grignard Pathway

Caption: Grignard reaction pathway for this compound synthesis.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-chlorobenzene

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Preparation: Assemble a three-necked flask with a reflux condenser and a dropping funnel. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to remove all traces of moisture.

-

Grignard Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine as an initiator.[12]

-

In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. Warm the flask gently with a heat gun until the iodine color disappears and bubbling is observed, indicating the reaction has initiated.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Deuterolysis (Quenching): Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add D₂O (2.0 eq) dropwise via the dropping funnel. This reaction is highly exothermic.

-

Work-up and Purification: After the addition of D₂O is complete, add dilute HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation. Purify the resulting crude product by fractional distillation to obtain this compound.

Alternative Pathway: Direct Electrophilic Deuteration

Directly substituting a hydrogen atom on the chlorobenzene ring with deuterium via an electrophilic aromatic substitution (EAS) reaction is theoretically possible but presents significant practical challenges.[14][15]

The mechanism involves the attack of a potent electrophile, D⁺ (generated from a strong deuterated acid like D₂SO₄ or DCl/AlCl₃), on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[16][17] The aromaticity is then restored by the loss of a proton (H⁺).

The key issue is regioselectivity. The chlorine atom is an ortho, para-directing group.[18][19][20] While it deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, stabilizing the positive charge in the sigma complex for attack at the ortho and para positions.[21] This results in a mixture of Chlorobenzene-2-d1 and this compound, along with the unreacted starting material and potentially di-substituted products. Separating these isomers is difficult due to their nearly identical physical properties, making this route less favorable for preparing the pure 4-d1 isomer.

Comparative Analysis and Conclusion

For the specific and high-yield synthesis of this compound, both the modified Sandmeyer and Grignard pathways offer significant advantages over direct electrophilic substitution.

| Parameter | Modified Sandmeyer Reaction | Grignard Reaction | Direct Electrophilic Deuteration |

| Regioselectivity | Excellent (pre-determined by starting material) | Excellent (pre-determined by starting material) | Poor (yields ortho/para mixture) |

| Isotopic Purity | High, dependent on D₂O purity | High, dependent on D₂O purity | Moderate, risk of poly-deuteration |

| Key Challenge | Handling of potentially unstable diazonium salts | Strict requirement for anhydrous conditions | Product isomer separation |

| Starting Material | 4-Chloroaniline | 1-Bromo-4-chlorobenzene | Chlorobenzene |

The choice between the Sandmeyer and Grignard routes often comes down to laboratory preference, reagent availability, and scale. The Sandmeyer pathway is highly reliable and avoids the stringent anhydrous conditions required for Grignard chemistry. The Grignard pathway is also very effective and often provides excellent yields, provided that moisture is rigorously excluded.

Ultimately, for researchers requiring pure this compound with high isotopic enrichment, the regiochemical control offered by the Sandmeyer and Grignard reactions makes them the superior and recommended synthetic strategies.

References

-

Applications and Synthesis of Deuterium-Labeled Compounds - Macmillan Group. [Link]

-

Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram - Wyzant Ask An Expert. [Link]

- A kind of preparation method of deuterated benzene compound - Google P

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

(70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. [Link]

-

Transition Metal Free Sandmeyer-Type Reductive Disulfuration of Anilines - ChemRxiv, Cambridge Open Engage. [Link]

-

Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction) - YouTube. [Link]

-

Chlorobenzene: Synthesis, applications and safety hazards - Chempanda Blog. [Link]

-

Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC, NIH. [Link]

-

16.13: Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. [Link]

- Preparation method of chlorobenzene Grignard reagent crystal product - Google P

-

Why is chlorobenzene orthopara-directing in nature? - Quora. [Link]

- Process for the preparation of chlorobenzene - Google P

-

Haloalkanes and haloarenes chlorobenzene is ortho para directing - YouTube. [Link]

-

electrophilic substitution reaction of benzene - BYJU'S. [Link]

-

Synthesis of Deuterated Benzene for a Circular Deuterium Economy - UWSpace, University of Waterloo. [Link]

-

What is chlorobenzene and where is it used? - distripark.eu. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

The Separation of Chlorobenzene Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane - MDPI. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - YouTube. [Link]

-

Chapter 3: Labelling with Deuterium and Tritium - The Royal Society of Chemistry Books. [Link]

-

Preparation of chlorobenzene - PrepChem.com. [Link]

-

Chlorobenzene - Wikipedia. [Link]

-

Grignard addition to aldehyde via chlorobenzene metalation - ChemSpider Synthetic Pages. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC, NIH. [Link]

-

Chlorobenzene synthesis | Benzene reactions | Organic mechanisms - YouTube. [Link]

-

Ortho vs para alkylation of chlorobenzene - Chemistry Stack Exchange. [Link]

-

Deuterium Substitution of Benzene - YouTube. [Link]

-

Chlorobenzene – Knowledge and References - Taylor & Francis. [Link]

-

Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol - YouTube. [Link]

-

Chlorobenzene is Ortho para directing through chlorine is electronegative - Brainly.in. [Link]

-

PURIFICATION OF p-DICHLOROBENZENE AND m-CHLORONITROBENZENE CRYSTALLINE PARTICLES BY SWEATING - SciSpace. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - ACS Publications, Chemical Reviews. [Link]

-

Synthesis of aromatic compounds I - Química Organica.org. [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution - [No Source Provided]. [Link]

-

24.9: Reactions of Arylamines - Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. isotope.com [isotope.com]

- 3. CHLOROBENZENE-D5 CAS#: 3114-55-4 [amp.chemicalbook.com]

- 4. Uses of Chlorobenzene_Chemicalbook [chemicalbook.com]

- 5. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. byjus.com [byjus.com]

- 18. wyzant.com [wyzant.com]

- 19. quora.com [quora.com]

- 20. m.youtube.com [m.youtube.com]

- 21. brainly.in [brainly.in]

Section 1: Core Concepts and Physicochemical Properties

An In-depth Technical Guide to Chlorobenzene-4-d1: Properties, Synthesis, and Application as an Internal Standard in Mass Spectrometry

This guide provides a comprehensive technical overview of this compound (C₆H₄DCl), a deuterated analogue of chlorobenzene. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, a validated synthesis protocol, and the critical role of this isotopic-labeled compound as an internal standard in quantitative mass spectrometry, particularly within the realm of drug metabolism and pharmacokinetic (DMPK) studies.

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope.[1] In the case of this compound, a hydrogen atom at the fourth position of the benzene ring is substituted with deuterium (D), a stable, non-radioactive isotope of hydrogen.[2] This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its non-labeled counterpart by mass-sensitive analytical techniques.[3]

The primary utility of deuterated compounds like this compound lies in their application as internal standards for quantitative analysis using mass spectrometry (MS).[4] In complex biological matrices, analytical signals can be influenced by various factors, leading to inaccuracies.[5] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby enabling accurate quantification.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13122-34-4 | [6][7][8][9] |

| Molecular Formula | C₆H₄DCl | [7][10] |

| Molecular Weight | 113.56 g/mol | [6][7][10][11][12] |

| Appearance | Colorless liquid | [11] |

| Boiling Point | 131.7 °C at 760 mmHg | [11] |

| Density | 1.12 g/cm³ | [11] |

| Isotopic Purity | Typically ≥98 atom % D | [10] |

Section 2: Synthesis of this compound

The synthesis of this compound with high isotopic purity is crucial for its effective use as an internal standard. A reliable method involves the catalytic reduction of a suitable precursor, 4-chlorobromobenzene, using deuterium gas.[6] This approach ensures the specific incorporation of deuterium at the desired position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Korzekwa et al. (1989) in Biochemistry.[6]

Objective: To synthesize this compound via catalytic reduction of 4-chlorobromobenzene.

Materials:

-

4-chlorobromobenzene

-

Methanol-d1 (CH₃OD)

-

Deuterium gas (D₂)

-

Palladium on charcoal catalyst (Pd/C)

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 4-chlorobromobenzene in methanol-d1.

-

Add a catalytic amount of palladium on charcoal to the solution.

-

Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂.

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by GC-MS).

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Extract the product into pentane.

-

Wash the pentane solution with water to remove any residual methanol.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the pentane solution in vacuo to yield the final product, this compound.[6]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Section 3: Application in Drug Metabolism Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.[5] Stable isotope labeling is a cornerstone technique in these investigations.[2][13] this compound serves as an excellent internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The rationale for using a deuterated internal standard is based on its near-identical physicochemical properties to the analyte of interest. This ensures that during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) and chromatographic separation, the internal standard and the analyte behave similarly, minimizing analytical variability.[3]

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

Objective: To accurately quantify an analyte in a biological matrix (e.g., plasma) using LC-MS with this compound as an internal standard.

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of this compound solution (the internal standard).

-

Perform an extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

The analyte and the internal standard will co-elute from the liquid chromatography column.

-

The mass spectrometer will detect both the analyte and this compound based on their distinct mass-to-charge ratios.

-

-

Data Analysis:

-

Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Diagram 2: Logic Flow for Quantitative Bioanalysis

Caption: Quantitative analysis workflow using an internal standard.

Section 4: Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and life sciences industries. Its well-defined physicochemical properties and the availability of robust synthetic methods make it an ideal internal standard for demanding quantitative LC-MS applications. The use of such deuterated standards significantly enhances the accuracy and precision of bioanalytical methods, which is critical for the successful development of new therapeutic agents.

References

- Benchchem. An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies.

- Korzekwa, K. R., et al. (1989).

- Gaspari, M., & Cuda, F. (2011).

- Ocheje, J. F., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

- Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 632–642.

- Wikipedia. (n.d.). Isotopic labeling.

- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. (n.d.).

- CDN Isotopes. (n.d.). This compound.

- Clearsynth. (n.d.). This compound | CAS No. 13122-34-4.

- Benchchem. (n.d.). Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.

-

ECHEMI. (n.d.). 13122-34-4, this compound Formula. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11297951, this compound.

- Alfa Chemistry. (n.d.). CAS 13122-34-4 this compound.

- LGC Standards. (n.d.). This compound | CDN-D-0697-0.25G.

- BOC Sciences. (n.d.). Stable Isotope Labeling.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHLOROBENZENE-D5 CAS#: 3114-55-4 [amp.chemicalbook.com]

- 4. Method for preparing 2, 4-dinitrochlorobenzene by one-step adiabatic continuous nitration of chlorobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. One moment, please... [chemistrysteps.com]

- 9. RU2039731C1 - Method of chlorobenzene synthesis - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. isotope.com [isotope.com]

- 12. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Isotopic Enrichment and Purity of Chlorobenzene-4-d1

Introduction: The Significance of Positional Deuteration

Chlorobenzene-4-d1 (CAS No. 13122-3-4) is a deuterated analog of chlorobenzene where a single hydrogen atom at the para-position (C4) of the benzene ring is replaced by its heavy isotope, deuterium.[1][2][3] This seemingly subtle modification is of profound importance in pharmaceutical research and drug development. Deuterium-labeled compounds are critical tools in several fields:

-

Metabolic Studies: They serve as stable, non-radioactive tracers to elucidate the metabolic pathways of drug candidates. By tracking the fate of the deuterium label, researchers can identify metabolites and understand biotransformation processes.[4]

-

Pharmacokinetic (PK) Analysis: Deuterated analogs are frequently used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[4][5][6] Their chemical behavior is nearly identical to the non-labeled analyte, but their mass difference allows for precise quantification, correcting for variations during sample preparation and analysis.[5]

-

Reaction Mechanism Studies: In synthetic and mechanistic organic chemistry, positional labeling helps to unravel complex reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation.[4]

For these applications to yield reliable and accurate data, two distinct quality attributes of this compound must be rigorously controlled and validated: Isotopic Enrichment and Chemical Purity . This guide provides an in-depth examination of the analytical methodologies required to quantify these critical parameters.

Synthesis and Isotopic Labeling Strategy

The targeted introduction of a deuterium atom at the C4 position requires a regioselective synthetic strategy. While multiple routes exist, a common and effective approach involves the Sandmeyer reaction, starting from a selectively deuterated precursor.

A plausible synthetic pathway begins with the deuteration of aniline to form 4-deuterioaniline. This can be achieved through various methods, such as acid-catalyzed H/D exchange in D₂O. The resulting 4-deuterioaniline is then subjected to diazotization followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the diazonium group with a chlorine atom, yielding the final product, this compound.[7]

Caption: A simplified workflow for the synthesis of this compound.

The choice of this pathway is deliberate; it introduces the deuterium label early on a commercially available starting material and utilizes a well-established, high-yielding reaction to introduce the chloro-substituent regioselectively.

Core Concepts: Distinguishing Isotopic Enrichment from Chemical Purity

It is critical for researchers to understand that isotopic enrichment and chemical purity are orthogonal parameters. A sample can be chemically pure but have low isotopic enrichment, and vice-versa.

-

Chemical Purity: This refers to the percentage of the target molecule (this compound) relative to other chemical entities in the sample. Impurities could include residual solvents, starting materials (e.g., 4-deuterioaniline), or by-products from the synthesis (e.g., other chlorinated species). Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for determining chemical purity for volatile compounds like chlorobenzene.[8][9]

-

Isotopic Enrichment: This is a measure of the extent to which the hydrogen at the C4 position has been replaced by deuterium. It is typically expressed as "Atom % D". For this compound, a 99 atom % D enrichment means that in 99% of the molecules, the C4 position is occupied by a deuterium atom, while in 1% it remains a protium (¹H) atom. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its determination.[10][11][12]

Analytical Methodologies for Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is arguably the most powerful tool for this analysis, as it simultaneously provides information on both chemical purity and isotopic distribution. The gas chromatograph separates the this compound from any volatile impurities, and the mass spectrometer provides high-resolution mass data.[13][14]

Principle: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Chlorobenzene containing only the most abundant isotopes (¹²C, ¹H, ³⁵Cl) has a molecular weight of approximately 112 Da. Replacing one ¹H with ²H (deuterium) increases the mass by ~1 Da.

Data Interpretation: The molecular ion (M⁺) region of the mass spectrum is analyzed.

-

m/z 112: Corresponds to the unlabeled Chlorobenzene (C₆H₅³⁵Cl).

-

m/z 113: Corresponds to this compound (C₆H₄D³⁵Cl).

-

m/z 114: Corresponds to Chlorobenzene with a ³⁷Cl isotope (C₆H₅³⁷Cl) or a ¹³C atom.

-

m/z 115: Corresponds to this compound with a ³⁷Cl isotope (C₆H₄D³⁷Cl).

The natural abundance of isotopes like ¹³C (1.1%) and ³⁷Cl (~32.5% of ³⁵Cl) must be mathematically corrected to accurately determine the contribution from deuterium labeling.[14][15][16]

Isotopic Enrichment Calculation from MS Data: The isotopic enrichment (Atom % D) can be calculated by comparing the integrated peak areas of the deuterated and non-deuterated molecular ions after correcting for natural isotopic contributions.

Atom % D = [ Area(M⁺+1) / (Area(M⁺) + Area(M⁺+1)) ] x 100%

(Note: This is a simplified formula; rigorous quantification requires software that corrects for the natural isotopic abundance of all elements present).[14]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[17]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 220°C) to ensure separation of any potential impurities.[17]

-

Injection: 1 µL injection in splitless mode.[13]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan a mass range that covers the molecular ions of interest (e.g., m/z 50-200).

-

-

Data Analysis: Integrate the chromatographic peak for chlorobenzene and analyze the mass spectrum. Use the instrument's software to calculate the relative abundance of the relevant isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is an excellent complementary technique to MS for confirming the position of the deuterium label and assessing enrichment.[4][18][19]

¹H NMR Spectroscopy:

-

Principle: In a standard ¹H NMR spectrum of unlabeled chlorobenzene, the aromatic region shows a complex multiplet for the five protons.[20][21] In highly enriched this compound, the signal corresponding to the proton at the C4 (para) position will be virtually absent.

-

Interpretation: The integration of the remaining aromatic proton signals (ortho and meta) should correspond to four protons. The absence of the para-proton signal simplifies the coupling patterns of the meta-protons, providing clear evidence of deuteration at the C4 position.[18][20] The small residual signal for the C4 proton can be integrated relative to the other aromatic signals to give an estimate of isotopic enrichment.

¹³C NMR Spectroscopy:

-

Principle: The carbon atom bonded to deuterium (C-D) exhibits distinct features. The ¹³C signal for the deuterated carbon (C4) will be split into a triplet (due to coupling with the spin-1 deuterium nucleus) and will be shifted slightly upfield compared to the corresponding carbon in unlabeled chlorobenzene due to the deuterium isotope effect.[22][23]

-

Interpretation: Observing a triplet for the C4 carbon provides definitive proof of the label's position. The ¹³C spectrum of unlabeled benzene shows a single peak at ~128 ppm.[24] In chlorobenzene, the signals are shifted, but the C4 carbon in this compound will show this characteristic splitting and isotopic shift.[25]

²H (Deuterium) NMR Spectroscopy:

-

Principle: This technique directly observes the deuterium nucleus. It is a highly effective method for confirming the presence of the label and quantifying enrichment, especially for highly deuterated compounds.[12][26][27]

-

Interpretation: A single peak will be observed in the ²H NMR spectrum at the chemical shift corresponding to the C4 position, providing a clean and direct confirmation of successful labeling.[26]

| Technique | Information Provided | Causality Behind the Choice |

| GC-MS | Isotopic distribution, chemical purity | Provides separation of impurities before mass analysis, giving clean spectra for accurate isotopic ratio calculation.[13] |

| ¹H NMR | Positional confirmation, enrichment estimate | The disappearance of a specific proton signal is direct evidence of substitution at that site.[18] |

| ¹³C NMR | Unambiguous positional confirmation | The C-D coupling and isotope shift provide a unique signature for the labeled carbon atom.[22][23] |

| ²H NMR | Direct detection of deuterium, enrichment | Directly observes the ²H nucleus, offering a clean background and straightforward quantification for high-enrichment samples.[12] |

Gas Chromatography with Flame Ionization Detection (GC-FID) for Chemical Purity

While GC-MS can assess purity, GC-FID is the preferred method for quantitative purity analysis according to many pharmacopeial standards due to its broad linear range and uniform response factor for hydrocarbons.[8][9][28]

Experimental Protocol: GC-FID Purity Assay

-

Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., hexane).

-

GC Conditions: Use the same GC conditions as described for the GC-MS method to ensure good separation.

-

Detection: The column effluent is passed through a hydrogen flame, which ionizes the organic molecules. The resulting current is measured and is proportional to the mass of carbon entering the detector.

-

Data Analysis: Purity is typically determined by area percent. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[9]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the analytical results, the entire workflow must be self-validating.[29][30]

-

Method Validation: The analytical methods (GC-MS, NMR, GC-FID) must be validated for specificity, linearity, accuracy, and precision.[29][31]

-

Reference Materials: Analysis should be performed alongside a well-characterized, unlabeled chlorobenzene standard to confirm chromatographic retention times and mass spectral fragmentation patterns.

-

Orthogonal Confirmation: The power of this approach lies in using multiple, independent techniques. The isotopic enrichment calculated from GC-MS should be in close agreement with the estimates from ¹H and/or ²H NMR. The purity value from GC-FID should match the purity assessment from the GC-MS total ion chromatogram. This cross-validation provides a high degree of confidence in the final reported values.

Caption: A self-validating workflow for characterizing this compound.

Conclusion

The rigorous characterization of this compound is a non-negotiable prerequisite for its use in regulated research and development. A clear understanding of the distinction between chemical purity and isotopic enrichment is fundamental. By employing a validated, multi-technique analytical approach combining GC-MS, multi-nuclear NMR, and GC-FID, researchers can be confident in the quality of this critical reagent. This orthogonal workflow ensures that the material not only meets the required specifications for purity and enrichment but also confirms that the isotopic label is correctly positioned, thereby guaranteeing the integrity of subsequent experimental data.

References

-

Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group.

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed, Rapid Communications in Mass Spectrometry.

-

Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc..

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) . Study Mind.

-

Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling . Canadian Journal of Chemistry.

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments . PubMed, Analytical Chemistry.

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group.

-

Application Notes and Protocols for NMR Spectroscopy of Deuterium-Labeled Compounds . Benchchem.

-

13C-NMR chemical shift of deuterated benzene . Sanibel Symposium.

-

Deuterium NMR . Wikipedia.

-

(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments . ResearchGate.

-

applications of quantitative d-nmr in analysis of deuterium enriched compounds . Sigma-Aldrich.

-

C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation . Doc Brown's Chemistry.

-

Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry . ResearchGate.

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects . ResearchGate.

-

(PDF) Methodology for the Validation of Isotopic Analyses . Amanote Research.

-

A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope-Labeled Internal Standards . Benchchem.

-

NMR Chemical Shifts of Trace Impurities . Organometallics.

-

A Comparative Guide to Method Validation for Glyphosate Analysis Using Isotope-Labeled Internal Standards . Benchchem.

-

C-13 nmr spectrum of benzene analysis of chemical shifts . Doc Brown's Chemistry.

-

Chlorobenzene-d5, 99 atom % D . SLS - Lab Supplies.

-

13C | benzene-d6 | NMR Chemical Shifts . NMRS.io.

-

Flavor Compounds Identification and Reporting . MDPI.

-

Deuterated Compounds | Stable Isotope-Labeled Standards . Pharmaffiliates.

-

Mass spectra of some deuterium labelled dimethylquinolines . Canadian Science Publishing.

-

Preparation of chlorobenzene . PrepChem.com.

-

CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID . Agilent Technologies.

-

1H | chlorobenzene-d5 | NMR Chemical Shifts . NMRS.io.

-

This compound CAS#: 13122-34-4 . ChemicalBook.

-

Benzene-d - Optional[13C NMR] - Chemical Shifts . SpectraBase.

-

Determination of benzene series compounds and chlorobenzenes in water sample by static headspace gas chromatography with flame ionization detection . ResearchGate.

-

Determination of Chlorobenzenes and Nitrobenzoates in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary . Atlantis Press.

-

Chlorobenzene(108-90-7) 1H NMR spectrum . ChemicalBook.

-

The GC chromatogram of chlorobenzenes standards . ResearchGate.

-

Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide . Benchchem.

-

This compound . LGC Standards.

-

This compound . PubChem, NIH.

-

How to make CHLOROBENZENE . YouTube.

-

Purity assay of solvent samples (GC-FID and Karl Fischer) . Measurlabs.

-

Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight . eScholarship.org.

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry . PubMed.

-

Determination of Isotopic Abundance Ratio of Biofield Energy Treated 1,4-Dichlorobenzene Using Gas Chromatography-Mass Spectrometry (GC-MS) . ResearchGate.

-

Determination of Isotopic Abundance of 13 C/ 12 C or 2 H/ 1 H and 18 O/ 16 O in Biofield Energy Treated 1-Chloro-3-Nitrobenzene (3-CNB) Using Gas Chromatography-Mass Spectrometry . Science Publishing Group.

-

Chlorine Isotope Analysis of Organic Contaminants Using GC-qMS: Method Optimization and Comparison of Different Evaluation Schemes . Environmental Science & Technology.

Sources

- 1. This compound CAS#: 13122-34-4 [amp.chemicalbook.com]

- 2. This compound | CDN-D-0697-0.25G | LGC Standards [lgcstandards.com]

- 3. This compound | C6H5Cl | CID 11297951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. agilent.com [agilent.com]

- 9. measurlabs.com [measurlabs.com]

- 10. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 11. almacgroup.com [almacgroup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. escholarship.org [escholarship.org]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Isotopic Abundance of 13C/12C or 2H/1H and 18O/16O in Biofield Energy Treated 1-Chloro-3-Nitrobenzene (3-CNB) Using Gas Chromatography-Mass Spectrometry, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 17. researchgate.net [researchgate.net]

- 18. studymind.co.uk [studymind.co.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 24. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. researchgate.net [researchgate.net]

- 26. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 27. scientificlabs.com [scientificlabs.com]

- 28. researchgate.net [researchgate.net]

- 29. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. (PDF) Methodology for the Validation of Isotopic Analyses [research.amanote.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of Chlorobenzene-4-d1

This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Chlorobenzene-4-d1. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling and NMR spectroscopy for structural elucidation and mechanistic studies. This document delves into the causal relationships behind experimental choices and provides a framework for understanding the nuanced effects of isotopic substitution on NMR parameters.

Introduction: The Significance of Isotopic Labeling in NMR

Isotopic labeling, particularly with deuterium (²H or D), is a powerful technique in NMR spectroscopy.[1] It serves not only to simplify complex spectra by replacing ¹H signals but also to probe subtle electronic and conformational effects.[1] this compound, a monosubstituted and selectively deuterated aromatic compound, presents an excellent case study for understanding the impact of a single deuterium atom on the NMR spectra of an aromatic system. The breaking of molecular symmetry by the isotopic label leads to a more complex and informative spectrum compared to its non-deuterated counterpart.

This guide will cover the foundational principles, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound.

Theoretical Framework: Predicting the NMR Spectra of this compound

The introduction of a deuterium atom at the C4 position of chlorobenzene fundamentally alters the symmetry of the molecule, influencing chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

In unlabeled chlorobenzene, the five aromatic protons give rise to a complex multiplet in the range of δ 7.14-7.43 ppm.[2] Due to the molecule's C₂ᵥ symmetry, there are three distinct chemical environments for the protons: ortho (H2/H6), meta (H3/H5), and para (H4).[3]

For this compound, the symmetry is lowered. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in two distinct proton signals in the aromatic region.

-

H2/H6 (ortho to Chlorine): These protons are expected to appear as a doublet. The primary coupling will be the three-bond coupling (³JHH) to the adjacent H3/H5 protons.

-

H3/H5 (meta to Chlorine): These protons will also appear as a doublet, due to the three-bond coupling (³JHH) with the H2/H6 protons.

The characteristic chemical shift for aromatic protons is between 6.5 and 8.0 ppm.[4] For chlorobenzene, the protons ortho to the chlorine atom are typically found slightly downfield from the meta protons.

Predicted ¹³C NMR Spectrum

Unlabeled chlorobenzene exhibits four distinct signals in its ¹³C NMR spectrum, corresponding to the four unique carbon environments: C1 (ipso), C2/C6 (ortho), C3/C5 (meta), and C4 (para).[5] The approximate chemical shifts are: C1 at 134.3 ppm, C2/C6 at 128.6 ppm, C3/C5 at 129.7 ppm, and C4 at 126.4 ppm.[5]

In this compound, the carbon at the 4-position is directly bonded to a deuterium atom. This has two significant effects:

-

Carbon-Deuterium Coupling (¹JCD): The C4 signal will be split into a triplet (with a 1:1:1 intensity ratio) due to coupling with the spin-1 deuterium nucleus.[6]

-

Isotope Shift: The chemical shift of C4 will experience a one-bond isotope shift, typically resulting in an upfield shift of 0.2 to 1.5 ppm.[7] The chemical shifts of the other carbons in the ring will also be affected by smaller, multi-bond isotope shifts.[7]

The C2/C6 and C3/C5 pairs remain chemically equivalent. Therefore, the ¹³C NMR spectrum of this compound is expected to show four signals: a triplet for C4, and singlets for C1, C2/C6, and C3/C5 (assuming proton decoupling).

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for preparing a sample of this compound and acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Materials:

-

This compound

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette and glass wool

-

Vial and cap

Procedure:

-

Determine Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Dissolution: Weigh the desired amount of this compound into a clean, dry vial. Add the appropriate volume of deuterated solvent and gently swirl to dissolve the sample completely.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Receiver Gain (RG): Set automatically by the spectrometer.

-

Acquisition Time (AQ): 2-4 seconds for good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 160 ppm is suitable for aromatic compounds.

-

Temperature: 298 K.

Analysis and Interpretation of Predicted Spectra

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to show two main signals in the aromatic region.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2/H6 | ~7.3-7.4 | Doublet | ³JHH ≈ 7-9 |

| H3/H5 | ~7.2-7.3 | Doublet | ³JHH ≈ 7-9 |

The predicted chemical shifts are based on the data for unlabeled chlorobenzene and may be slightly perturbed by the deuterium isotope effect.

The coupling constant, J, is a measure of the interaction between neighboring spins and is independent of the applied magnetic field strength. The ortho-coupling (³JHH) in benzene derivatives is typically in the range of 7-9 Hz.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 | ~134.3 | Singlet | - |

| C2/C6 | ~128.6 | Singlet | - |

| C3/C5 | ~129.7 | Singlet | - |

| C4 | ~125.5-126.2 | Triplet (1:1:1) | ¹JCD ≈ 20-30 |

The predicted chemical shifts for C1, C2/C6, and C3/C5 are based on unlabeled chlorobenzene and may show minor isotope shifts. The predicted shift for C4 accounts for an expected upfield one-bond isotope shift.

The one-bond carbon-deuterium coupling constant (¹JCD) is related to the one-bond carbon-proton coupling constant (¹JCH) by the ratio of the gyromagnetic ratios of deuterium and proton (γD/γH ≈ 0.154).

Conclusion

The analysis of the NMR spectra of this compound provides a valuable illustration of the principles of isotopic labeling in NMR spectroscopy. The substitution of a single proton with a deuterium atom breaks the molecular symmetry, leading to a more readily interpretable ¹H NMR spectrum and introducing characteristic splitting and isotope shifts in the ¹³C NMR spectrum. A thorough understanding of these effects, coupled with a robust experimental protocol, enables researchers to leverage isotopic labeling for detailed structural and electronic analysis of organic molecules.

References

-

Miyamoto, K., & Hada, M. (2021). Analysis of ¹³C NMR chemical shifts in substituted benzenes. Journal of Molecular Structure, 1234, 130178. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved from [Link]

-

University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of chlorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why is the residual proton resonance in deuterated benzene a singlet?[Link]

-

Sanibel Symposium. (n.d.). 13C-NMR chemical shift of deuterated benzene. [Link]

-

AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855). [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link]

-

Rototec-Spintec. (n.d.). TECH NOTE: 22-004. [Link]

-

YouTube. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

-

ResearchGate. (n.d.). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of...[Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

University of Wisconsin-Madison. (n.d.). H 1D NMR: High-Resolution Spectra (& EP mode). [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Chlorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse001030 Chlorobenzene. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Nazarski, R. B. (2023). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Molecules, 28(11), 4369. [Link]

-

ChemRxiv. (n.d.). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behavior and Photosensit. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(10), 1665. [Link]

-

ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

- Google Patents. (n.d.). RU2039731C1 - Method of chlorobenzene synthesis.

-

Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

Sources

- 1. RU2039731C1 - Method of chlorobenzene synthesis - Google Patents [patents.google.com]

- 2. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rototec-spintec.com [rototec-spintec.com]

- 7. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Chlorobenzene (Chlorobenzene-d₅)

Abstract

This technical guide provides a comprehensive examination of the core physical and spectroscopic characteristics of deuterated chlorobenzene, specifically pentadeuterochlorobenzene (C₆D₅Cl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer in-depth analysis, comparative data against its non-deuterated analogue (C₆H₅Cl), and detailed experimental protocols. We explore the subtle yet significant isotopic effects on macroscopic properties such as boiling point, density, and refractive index. Furthermore, this guide delves into the distinct spectroscopic signatures of chlorobenzene-d₅ using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the foundational knowledge required for its use as an NMR solvent, an internal standard, or a tracer in mechanistic studies. All methodologies are presented with a focus on causality and experimental integrity, ensuring that practitioners can confidently apply this information in a laboratory setting.

Introduction: The Utility of Isotopic Substitution

Chlorobenzene-d₅ is an isotopologue of chlorobenzene where the five hydrogen atoms on the phenyl ring have been replaced by deuterium, a stable, heavy isotope of hydrogen. This substitution, while chemically subtle, imparts significant changes to the molecule's physical properties, making it an invaluable tool in a variety of scientific applications.

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are indispensable for minimizing solvent interference in ¹H NMR spectra.[1] Chlorobenzene-d₅ serves this purpose as a high-boiling, non-polar aromatic solvent. Beyond its use as a solvent, its unique mass makes it an excellent internal standard for the quantification of volatile and semi-volatile organic compounds in Gas Chromatography-Mass Spectrometry (GC-MS) analyses.[2][3] Furthermore, the kinetic isotope effect associated with the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond allows chlorobenzene-d₅ to be used as a tracer in studies aimed at elucidating complex chemical reaction mechanisms.

This guide provides the detailed physical and spectroscopic data necessary to effectively utilize chlorobenzene-d₅ in these demanding applications.

Fundamental Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium results in an increased molecular weight and subtle changes in intermolecular forces, leading to measurable differences in the physical properties of chlorobenzene-d₅ compared to its protic counterpart. These differences are critical for applications requiring precise physical conditions, such as in chemical engineering and reaction kinetics.

Table 1: Comparison of Core Physical Properties

| Property | Chlorobenzene-d₅ (C₆D₅Cl) | Chlorobenzene (C₆H₅Cl) | Isotopic Effect (Observation) |

| Molecular Weight | 117.59 g/mol [2] | 112.56 g/mol [4] | ~4.5% increase due to 5 deuterium atoms. |

| Boiling Point | 130-130.5 °C[2] | 131.7-132 °C[5][6] | Slightly lower boiling point. |

| Melting Point | -46 °C[2] | -45.6 °C[4] | Very similar melting point. |

| Density (g/mL) | 1.157 @ 25 °C[2] | 1.106 @ 20 °C[6] | Significantly higher density. |

| Refractive Index (n₂₀/D) | 1.522[2] | 1.524-1.525[4][5] | Slightly lower refractive index. |

Causality of Isotopic Effects:

-

Boiling Point: The slightly lower boiling point of chlorobenzene-d₅ is a known, though somewhat counterintuitive, phenomenon for many deuterated compounds. It is attributed to the fact that the C-D bond is slightly shorter and less polarizable than the C-H bond. This leads to weaker van der Waals intermolecular forces, which are the primary forces governing the boiling point of nonpolar molecules. A lower energy input is therefore required to overcome these forces and transition to the gaseous phase.

-

Density: The significant increase in density is a direct and expected consequence of the higher mass of deuterium (approx. 2 g/mol ) compared to protium (approx. 1 g/mol ), packed into a nearly identical molecular volume.

-

Refractive Index: The refractive index is a measure of how light propagates through a substance and is related to the electronic polarizability of the molecule. The lower polarizability of the C-D bond compared to the C-H bond results in a slightly lower refractive index for chlorobenzene-d₅.

Experimental Methodologies for Physical Characterization

To ensure the scientific integrity of physical data, standardized and validated protocols must be employed. This section details the step-by-step methodologies for determining the key physical properties listed above.

Determination of Boiling Point (Micro Reflux Method)

This method is accurate for small sample volumes and relies on observing the temperature at which the liquid and vapor phases are in equilibrium.

Protocol:

-

Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to prevent bumping.

-

Positioning: Clamp the test tube in a heating block situated on a hot plate stirrer.

-

Thermometer Placement: Secure a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This positioning is critical to measure the temperature of the vapor, not the liquid itself.

-

Heating and Observation: Turn on the stirrer for gentle agitation and begin heating. Observe the formation of a "reflux ring"—a ring of condensing vapor on the walls of the test tube. The thermometer bulb must be positioned at the level of this ring for an accurate measurement.

-

Data Recording: Once the liquid is gently refluxing and the temperature reading on the thermometer stabilizes, record this temperature. This stable temperature is the boiling point of the liquid.

-

Shutdown: Cease heating but continue stirring to allow for uniform cooling.

Caption: Workflow for Boiling Point Determination.

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the mass of a known volume.

Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume.

-

Tare Mass: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass (m₁).

-

Sample Filling: Fill the pycnometer with the sample liquid (chlorobenzene-d₅). Ensure no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 25.0 °C) until thermal equilibrium is reached.

-

Volume Adjustment: Insert the stopper. Excess liquid will be expelled through the capillary, ensuring the volume is precisely that of the pycnometer.

-

Cleaning: Carefully wipe dry the exterior of the pycnometer.

-

Gross Mass: Weigh the filled pycnometer. Record this mass (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Caption: Protocol for Density Measurement via Pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard laboratory instrument for the rapid and precise measurement of a liquid's refractive index.

Protocol:

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n=1.3330 at 20°C).

-

Sample Application: Open the prism assembly. Place 2-3 drops of the sample liquid onto the surface of the lower prism.

-

Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

-

Illumination and Focusing: Switch on the light source. While looking through the eyepiece, adjust the handwheel to bring the light/dark boundary into the field of view.

-

Dispersion Correction: Turn the compensator dial to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white interface.

-

Measurement: Adjust the main handwheel to align the sharp boundary precisely on the center of the crosshairs.

-

Reading: Depress the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature from the integrated thermometer.

Spectroscopic Signature and Isotopic Analysis

The spectroscopic properties of chlorobenzene-d₅ are fundamental to its use in analytical chemistry. Deuteration profoundly alters the spectral output in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In an ideal, 100% isotopically pure sample of chlorobenzene-d₅, the ¹H NMR spectrum would be devoid of signals. In practice, commercial grades (typically 99-99.5 atom % D) will show very small residual proton signals. The positions of these signals are useful for confirming the identity of the solvent.

-

¹³C NMR: The ¹³C NMR spectrum is affected by the adjacent deuterium atoms. The signals are split into multiplets due to C-D coupling, and the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet pattern (due to the spin I=1 of deuterium). The chemical shifts for chlorobenzene-d₅ are slightly different from those of chlorobenzene.[7]

-

C1 (C-Cl): ~134.2 ppm

-

C2, C6 (ortho): ~129.3 ppm

-

C3, C5 (meta): ~128.3 ppm

-

C4 (para): ~126.0 ppm

-

-

²H (Deuterium) NMR: A ²H NMR spectrum provides direct confirmation of deuteration, showing signals corresponding to the deuterium atoms on the aromatic ring. This technique is the most definitive method for assessing the degree and location of deuteration.

Caption: Key Mass Spectrometry Fragmentation Pathways.

Synthesis and Isotopic Purity

Understanding the synthesis of chlorobenzene-d₅ is crucial for appreciating potential impurities. A common laboratory-scale method involves a platinum-catalyzed hydrogen-deuterium exchange reaction. [8] Synthesis Outline:

-

Reactants: Chlorobenzene (C₆H₅Cl) is reacted with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst such as 10% platinum on carbon.

-

Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 90 °C) for an extended period (e.g., 24 hours).

-

Workup: After the reaction, the catalyst is removed by filtration. The organic product is separated from the aqueous phase via extraction with an organic solvent like dichloromethane.

-

Purification: The solvent is removed by rotary evaporation to yield the crude deuterated chlorobenzene, which can be further purified by distillation.

The primary impurity of concern is residual, incompletely deuterated chlorobenzene (e.g., C₆HD₄Cl, C₆H₂D₃Cl). The isotopic purity (e.g., 99.5 atom % D) is typically determined by ²H NMR or high-resolution mass spectrometry.

Conclusion

The physical and spectroscopic characteristics of deuterated chlorobenzene are dictated by the fundamental principles of isotopic substitution. Its increased mass and altered bond polarizability lead to predictable and measurable changes in density, boiling point, and refractive index. These unique properties, combined with its distinct spectroscopic signatures in NMR, IR, and mass spectrometry, make chlorobenzene-d₅ a powerful and versatile tool for scientific research. This guide has provided the essential data, comparative analysis, and validated experimental protocols to enable researchers, scientists, and drug development professionals to confidently and effectively integrate this important deuterated compound into their work.

References

-

SpectraBase. (n.d.). Chlorobenzene-d5. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [1]12. Fridmann, S., & Dinan, F. J. (1979). Synthesis of chlorobenzene-d5 in a radiofrequency discharge. The Journal of Organic Chemistry.

-

Restek. (n.d.). Chlorobenzene-d5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. isotope.com [isotope.com]

- 4. Chlorobenzene Solvent Properties [macro.lsu.edu]

- 5. Chlorobenzene [drugfuture.com]

- 6. Chlorobenzene CAS#: 108-90-7 [m.chemicalbook.com]

- 7. nmrs.io [nmrs.io]

- 8. CHLOROBENZENE-D5 synthesis - chemicalbook [chemicalbook.com]

Material safety data sheet (MSDS) for Chlorobenzene-4-d1

An In-Depth Technical Guide to the Safe Handling of Chlorobenzene-4-d1

Introduction: Beyond the Label

This compound (C₆H₄DCl) is a deuterated analogue of chlorobenzene, a common solvent and chemical intermediate. The substitution of a single protium atom with deuterium at the para-position makes it a valuable tool in mechanistic studies, metabolic fate analyses, and as an internal standard in mass spectrometry-based applications. While its chemical behavior is nearly identical to its non-deuterated counterpart, this does not diminish the necessity for rigorous safety protocols. This guide moves beyond the standard format of a Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with this compound and the scientific rationale behind the recommended safety procedures.

Section 1: Physicochemical Identity and Its Implications for Safety

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. These are not mere data points but predictors of its behavior in the laboratory environment.

The molecular formula for this compound is C₆H₄DCl, and its CAS number is 13122-34-4.[1][2] Its structure consists of a benzene ring where one hydrogen atom has been replaced by a chlorine atom, and the hydrogen atom at the para-position (position 4) has been replaced by a deuterium atom.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Implication for Safe Handling |

| Molecular Weight | 113.56 g/mol [1][3] | Standard for a small aromatic molecule; does not imply unusual handling needs. |

| Appearance | Colorless liquid[4] | Spills may be difficult to see. Good housekeeping is essential. |

| Boiling Point | 131.7°C (269.1°F) at 760 mmHg[5] | The liquid is volatile. Operations should be conducted in a well-ventilated area or chemical fume hood to avoid inhalation of vapors. |

| Melting Point | -45°C (-49°F)[4] | Will be in liquid form under all standard laboratory conditions. |

| Flash Point | 23.9°C (75°F) - closed cup[5][6] | This is a critical safety parameter. The substance is a flammable liquid.[7][8] Vapors can ignite at temperatures commonly found in laboratories. All ignition sources must be strictly controlled. |

| Density | 1.12 g/cm³[5] | Denser than water. In case of a large spill near a water source, it will sink. |

| Vapor Pressure | 11.8 mmHg at 25°C[4] | Contributes to its volatility and the presence of an inhalation hazard at room temperature. |

| Vapor Density | Heavier than air[9] | Vapors can accumulate in low-lying areas or poorly ventilated spaces, creating a hidden flammable and toxic atmosphere.[10] |

| Solubility | Insoluble in water[4] | Do not use water to clean up spills, as it will only spread the chemical. It is miscible with fats and oils, which allows it to degrease the skin.[11] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its primary threats are flammability, acute toxicity through inhalation, skin irritation, and long-term environmental damage.[4][7]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[7]

-

H315: Causes skin irritation.[7]

-

H332: Harmful if inhaled.[7]

-

H411: Toxic to aquatic life with long lasting effects.[7]

Routes of Exposure and Target Organ Toxicity

The primary routes of occupational exposure are inhalation and skin contact.[12] Ingestion is less common in a laboratory setting but can occur through poor hygiene practices.

-

Inhalation: Inhaling vapors can cause drowsiness, dizziness, headache, and irritation of the nose and throat.[9][11][13] High concentrations can lead to central nervous system (CNS) depression, characterized by narcosis, reduced alertness, and lack of coordination.[9][11]

-

Skin Contact: The substance is a skin irritant.[9] Due to its miscibility with oils, prolonged or repeated contact can defat the skin, leading to dermatitis.[9] More significantly, it can be absorbed through the skin, potentially leading to systemic effects.[9][11] Open wounds or irritated skin present a direct route into the bloodstream.[11]

-

Eye Contact: Causes eye irritation.[9]

-

Ingestion: Accidental ingestion may be harmful and can cause CNS depression and potential damage to the liver and kidneys.[9][11]

-

Chronic Exposure: Long-term exposure may cause liver damage.[9][11] Workers exposed to chlorobenzene vapors for extended periods have reported symptoms like headaches, dizziness, and somnolence.[11]

The diagram below illustrates the pathways from exposure to toxicological effect.

Caption: Routes of exposure and primary target organs.

Section 3: Proactive Safety: Handling, Storage, and Exposure Control

Safe handling of this compound is not merely reactive but proactive. It involves establishing engineering controls, adhering to strict work practices, and using appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the concentration of airborne vapors.